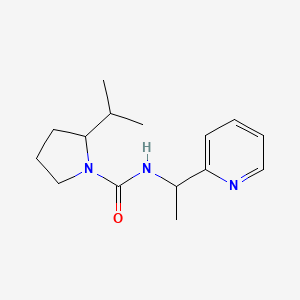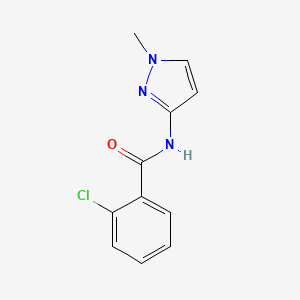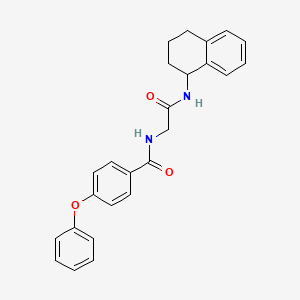![molecular formula C20H31N3O3 B7535029 1-(2,6-Dimethylmorpholin-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7535029.png)
1-(2,6-Dimethylmorpholin-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dimethylmorpholin-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one, also known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMMP is a synthetic compound that belongs to the class of piperazine derivatives and has been found to possess several biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 1-(2,6-Dimethylmorpholin-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI). 1-(2,6-Dimethylmorpholin-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood, emotion, and behavior.
Biochemical and Physiological Effects
1-(2,6-Dimethylmorpholin-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one has been found to have several biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic effects. 1-(2,6-Dimethylmorpholin-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one has also been found to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,6-Dimethylmorpholin-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one has several advantages for lab experiments, including its high purity and stability, which make it a reliable compound for research. However, 1-(2,6-Dimethylmorpholin-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one also has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Zukünftige Richtungen
There are several future directions for the research on 1-(2,6-Dimethylmorpholin-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one, including the development of new analogs with improved potency and selectivity, the investigation of its effects on other neurotransmitters and receptors, and the exploration of its potential as a therapeutic agent for various neurological and psychiatric disorders.
In conclusion, 1-(2,6-Dimethylmorpholin-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of 1-(2,6-Dimethylmorpholin-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one has been optimized to increase the yield and purity of the final product. 1-(2,6-Dimethylmorpholin-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one has been found to have potential applications in neuroscience, pharmacology, and medicinal chemistry. The exact mechanism of action of 1-(2,6-Dimethylmorpholin-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI). 1-(2,6-Dimethylmorpholin-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one has several biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic effects. 1-(2,6-Dimethylmorpholin-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one has several advantages for lab experiments, including its high purity and stability, but also has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and analysis. There are several future directions for the research on 1-(2,6-Dimethylmorpholin-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one, including the development of new analogs with improved potency and selectivity, the investigation of its effects on other neurotransmitters and receptors, and the exploration of its potential as a therapeutic agent for various neurological and psychiatric disorders.
Synthesemethoden
1-(2,6-Dimethylmorpholin-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one can be synthesized using a multistep process involving the reaction of piperazine with 2-methoxybenzaldehyde, followed by the reaction of the resulting product with 2,6-dimethylmorpholine-4-carboxylic acid. The final product is obtained by reducing the resulting intermediate with sodium borohydride. The synthesis method of 1-(2,6-Dimethylmorpholin-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one has been optimized to increase the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dimethylmorpholin-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one has been found to have potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-(2,6-Dimethylmorpholin-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one has been studied for its effects on the central nervous system and its potential as a therapeutic agent for neurological disorders such as Parkinson's disease and Alzheimer's disease. In pharmacology, 1-(2,6-Dimethylmorpholin-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one has been studied for its potential as a drug target for the treatment of depression and anxiety disorders. In medicinal chemistry, 1-(2,6-Dimethylmorpholin-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one has been studied for its potential as a lead compound for the development of new drugs.
Eigenschaften
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-15-13-23(14-16(2)26-15)20(24)17(3)21-9-11-22(12-10-21)18-7-5-6-8-19(18)25-4/h5-8,15-17H,9-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZHFUDQIIOASI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(C)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylmorpholin-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide](/img/structure/B7534963.png)
![N-[3-(2-methoxypropanoylamino)phenyl]naphthalene-1-carboxamide](/img/structure/B7534965.png)
![3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide](/img/structure/B7534972.png)

![1-[1-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbonyl]piperidine-4-carboxamide](/img/structure/B7534990.png)

![N-[(1-methylpyrazol-4-yl)methyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide](/img/structure/B7534998.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide](/img/structure/B7535003.png)
![[1-[2-[4-(1H-benzimidazol-2-ylsulfanylmethyl)benzoyl]hydrazinyl]-4-methyl-1-oxopentan-2-yl]urea](/img/structure/B7535006.png)

![4-[(3-methylphenyl)methyl]-N-[(1-methylpyrrolidin-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B7535019.png)
![N-(1,5-dimethyl-1H-pyrazol-4-yl)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide](/img/structure/B7535023.png)
![4-[2-hydroxy-3-[[2-(1H-indol-3-yl)-2-phenylethyl]amino]propoxy]benzonitrile](/img/structure/B7535028.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]acetamide](/img/structure/B7535035.png)